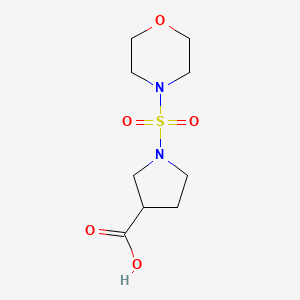

1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-morpholin-4-ylsulfonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c12-9(13)8-1-2-11(7-8)17(14,15)10-3-5-16-6-4-10/h8H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCAKBAJYDMIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using morpholine and a sulfonylating agent such as sulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid has shown promise in several areas of scientific research:

Anticancer Activity

Numerous studies have investigated the compound's potential as an anticancer agent. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

- Case Study: In vitro studies indicated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, demonstrating significant reductions in cell viability at certain concentrations.

Antiviral Properties

Research has also highlighted the compound's potential as an antiviral agent:

- Targeting Viral Enzymes: It has been studied for its inhibitory effects on viral RNA-dependent RNA polymerase, crucial for viral replication.

- Case Study: A study demonstrated that derivatives similar to this compound effectively reduced viral load in infected cell cultures.

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor:

- Specific Enzymes: It has been evaluated for its ability to inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

- Case Study: In vitro assays revealed that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in Alzheimer's disease treatment.

Data Tables

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific bioactive molecule synthesized from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Morpholine-Linked Derivatives

- 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 842959-24-4) Key Differences: The morpholine group is attached via a propyl chain, and the pyrrolidine ring contains a 5-oxo group. Impact: The propyl linker increases hydrophobicity compared to the direct sulfonyl linkage in the target compound.

- 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 304859-18-5) Key Differences: A shorter ethyl chain connects the morpholine, and the 5-oxo group is retained. The absence of a sulfonyl group diminishes electron-withdrawing effects .

Sulfonyl vs. Oxo Substituents

- 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid Key Differences: The morpholine sulfonyl group is attached to a phenyl ring rather than directly to the pyrrolidine.

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

Functional Group Modifications

Carboxylic Acid Derivatives

- 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid (CAS: 1409031-24-8) Key Differences: The ethylhexanoyl group replaces the morpholine sulfonyl moiety. Impact: Increased lipophilicity (logP ~2.5) enhances membrane permeability but may reduce aqueous solubility, limiting bioavailability .

Amino-Substituted Analogues

- 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid (CAS: 886364-02-9) Key Differences: An aminoethyl-fluorophenyl group is introduced. Impact: The basic amino group and fluorophenyl moiety may enhance interactions with charged or aromatic residues in biological targets, such as GPCRs or kinases .

Table 1: Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a morpholine sulfonyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. In vitro evaluations demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |

| Escherichia coli | 25 | 2 (Ciprofloxacin) |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This inhibition occurs through the modulation of signaling pathways involved in inflammation, particularly the NF-κB pathway.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and inflammation. Inhibition of DPP-IV can enhance insulin secretion and reduce blood glucose levels, making it a candidate for diabetes management.

- Receptor Modulation : It may also modulate various receptors involved in pain and inflammation, contributing to its analgesic properties.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria showed promising results. The compound exhibited synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant strains.

- Inflammation Models : In animal models of acute inflammation, treatment with this compound resulted in significant reductions in edema and pain response compared to control groups. These findings support its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid?

A typical synthesis involves sulfonylation of pyrrolidine derivatives using morpholine sulfonyl chloride. Key steps include:

- Condensation : Reacting pyrrolidine-3-carboxylic acid with morpholine sulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions.

- Cyclization : Acid- or base-catalyzed cyclization to form the sulfonamide bond.

- Purification : Column chromatography or recrystallization to achieve >95% purity . Catalysts like triethylamine or DMAP may enhance reaction efficiency. Confirm intermediates via TLC or LCMS .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : H and C NMR to confirm sulfonamide linkage and pyrrolidine ring conformation.

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., expected [M+H]+ ion).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups .

Q. What safety precautions are necessary when handling this compound?

Based on structural analogs:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity data for morpholine sulfonamides suggest limited oral toxicity (LD > 500 mg/kg in rodents) but prioritize hazard mitigation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic approaches include:

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) versus non-polar alternatives (toluene) to balance reactivity and solubility .

- Catalyst Selection : Evaluate bases (e.g., KCO, DBU) for deprotonation efficiency without side reactions.

- Temperature Control : Reflux (80–100°C) for faster kinetics vs. room temperature for selectivity . Use Design of Experiments (DoE) to identify critical parameters and interactions .

Q. How can computational methods aid in understanding the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Model sulfonamide bond formation energy barriers and transition states .

- Molecular Docking : Predict binding affinity to target enzymes (e.g., carbonic anhydrase) by simulating interactions with the morpholine sulfonyl group .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity risks .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Determine if splitting arises from conformational dynamics (e.g., pyrrolidine ring puckering) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and spatial arrangement .

Q. What strategies are effective in designing derivatives for biological activity studies?

- Structure-Activity Relationship (SAR) : Modify the pyrrolidine ring (e.g., substituents at C3) or sulfonamide group to enhance target selectivity .

- Bioisosteric Replacement : Substitute morpholine with piperazine or thiomorpholine to probe electronic effects .

- In Vitro Assays : Screen derivatives against enzyme targets (e.g., proteases) using fluorescence-based kinetic assays .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds .

- Contradiction Analysis : Use orthogonal techniques (e.g., IR + NMR + MS) to resolve ambiguities in functional group assignments .

- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer in sulfonylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.